molecular formula C19H20N4O6 B600163 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide CAS No. 133084-70-5

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Cat. No.: B600163
CAS No.: 133084-70-5
M. Wt: 400.391
InChI Key: SQVPGYDPSLNFET-KSXIZUIISA-N
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Description

Chemical Identity and Structural Characteristics

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-β-D-glucuronide represents a phase II metabolic conjugate formed through the enzymatic attachment of glucuronic acid to the parent heterocyclic aromatic amine. The parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, possesses the molecular formula C13H12N4 with a molecular weight of 224.26 g/mol. The Chemical Abstracts Service registry number for the parent compound is 105650-23-5, and its IUPAC systematic name is 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.

The glucuronide conjugate forms through the attachment of β-D-glucuronic acid to specific nitrogen atoms within the heterocyclic structure. Research has identified multiple sites of glucuronidation, with the N2 and N3 positions representing the primary conjugation sites. The N2-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N2-glucuronide has the molecular formula C19H20N4O7 and a molecular weight of 416.4 g/mol. This conjugate is designated by the PubChem compound identifier 101621064.

The structural characteristics of these glucuronide conjugates include the presence of the characteristic imidazopyridine ring system with substitution at positions 1, 2, and 6 by methyl, amino, and phenyl groups respectively. The glucuronic acid moiety is attached through a glycosidic bond, creating the β-D-glucopyranuronic acid linkage. Nuclear magnetic resonance spectroscopy studies have provided detailed structural confirmation, with specific nuclear Overhauser effect data supporting the assigned conjugation sites.

Property Parent Compound N2-Glucuronide Conjugate
Molecular Formula C13H12N4 C19H20N4O7
Molecular Weight (g/mol) 224.26 416.4
CAS Registry Number 105650-23-5 Not specified
PubChem CID 1530 101621064
Melting Point 327-328°C Not determined
Solubility Methanol, DMSO Water-soluble

Historical Background and Discovery

The identification and characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine was first accomplished by Felton and colleagues in 1986, who isolated this heterocyclic aromatic amine from fried beef through acid extraction and high-performance liquid chromatography purification methods. The structural confirmation was subsequently achieved through chemical synthesis by Knize and Felton in the same year. This discovery represented a significant advancement in understanding the formation of potentially mutagenic compounds during meat cooking processes.

The glucuronidation pathway for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine was recognized as a critical metabolic transformation following initial studies on heterocyclic aromatic amine metabolism. Early investigations revealed that glucuronidation represented a major detoxification mechanism for this compound class. The specific identification of N-glucuronide conjugates emerged from detailed metabolic studies using hepatic microsomes and recombinant UDP-glucuronosyltransferase enzymes.

Comprehensive characterization of the glucuronide metabolites was achieved through advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. These studies established the existence of multiple glucuronide conjugates, with the N2 and N3 conjugates representing the predominant forms in human metabolism. The development of synthetic standards for these glucuronide conjugates enabled quantitative analysis of metabolic profiles in biological samples.

Nomenclature and Classification within Heterocyclic Aromatic Amines

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine belongs to the class of heterocyclic aromatic amines, which are chemical compounds containing at least one heterocyclic ring with atoms of different elements and at least one amine group. Within this classification system, the compound is specifically categorized as an imidazopyridine derivative, characterized by the fused imidazole and pyridine ring system.

The systematic nomenclature follows IUPAC conventions, with the base structure identified as 1H-imidazo[4,5-b]pyridine. The substitution pattern includes a methyl group at position 1, an amino group at position 2, and a phenyl group at position 6. Alternative nomenclature systems have designated this compound as 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine.

The glucuronide conjugates are named according to the specific site of glucuronic acid attachment. The N2-glucuronide is systematically named as N2-(β-1-glucosiduronyl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, while the N3-glucuronide carries the corresponding designation for attachment at the N3 position. This nomenclature system provides unambiguous identification of the conjugation site and stereochemistry of the glucuronic acid moiety.

Within the broader classification of heterocyclic aromatic amines, this compound represents one of the most abundant examples found in cooked meat products. The classification system used by the Exposome-Explorer database categorizes it under "Compounds > Chemical entities > Organic compounds > Organoheterocyclic compounds > Pyridines and derivatives > Phenylpyridines". This hierarchical classification system facilitates systematic organization and database searching for related compounds.

Classification Level Category
Major Class Heterocyclic Aromatic Amines
Subclass Imidazopyridines
Ring System Fused Imidazo[4,5-b]pyridine
Substitution Pattern 1-Methyl-2-amino-6-phenyl
Metabolic Conjugates N2- and N3-Glucuronides
Database Classification Phenylpyridines

Significance in Food Chemistry and Toxicology

The significance of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its glucuronide conjugates in food chemistry stems from their formation during high-temperature cooking processes of protein-rich foods. This heterocyclic aromatic amine forms through Maillard reaction pathways when meat and fish are subjected to elevated temperatures, particularly during frying, grilling, and broiling. Dietary intake studies have determined that human exposure levels range from 0.07 to 4.3 ng/kg per day, with significant variation depending on cooking methods and dietary patterns.

The glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine represents a critical detoxification mechanism that influences the biological impact of dietary exposure. Research has demonstrated that UDP-glucuronosyltransferase-mediated conjugation accounts for approximately 25% of total urinary metabolites in experimental studies. The efficiency of this detoxification pathway varies significantly among individuals due to genetic polymorphisms in UDP-glucuronosyltransferase enzymes, particularly UDP-glucuronosyltransferase 1A1.

Toxicological significance emerges from the relationship between glucuronidation capacity and DNA adduct formation. Studies using UDP-glucuronosyltransferase 1A-deficient animal models revealed a direct correlation between reduced glucuronide formation and increased hepatic DNA adduct levels. This finding demonstrates that efficient glucuronidation provides protection against the genotoxic effects of the parent compound. The formation of glucuronide conjugates effectively removes the reactive metabolites from circulation, preventing their interaction with cellular DNA.

The metabolic activation pathway involves initial cytochrome P450 1A2-mediated N-hydroxylation, followed by either further activation through N-acetyltransferase or sulfotransferase enzymes, or detoxification through UDP-glucuronosyltransferase conjugation. The balance between these competing pathways determines the extent of DNA adduct formation and potential carcinogenic risk. Individuals with high UDP-glucuronosyltransferase 1A1 activity demonstrate enhanced detoxification capacity, while those with reduced enzyme activity may be at increased risk for adverse effects from dietary exposure.

Metabolic Parameter Value Reference
Dietary Intake Range 0.07-4.3 ng/kg/day
Urinary Glucuronide Proportion ~25% of total metabolites
UDP-glucuronosyltransferase 1A1 Km 52 μM (N2-glucuronide)
UDP-glucuronosyltransferase 1A1 Kcat 114 min⁻¹ (N2-glucuronide)
Cytochrome P450 1A2 Variation 40-fold among individuals

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPGYDPSLNFET-KSXIZUIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747014
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133084-70-5
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine primarily found in cooked meats and is recognized for its potential carcinogenic properties. The compound undergoes metabolic transformations, particularly glucuronidation, which plays a crucial role in its biological activity and detoxification pathways. This article examines the biological activity of PhIP and its glucuronide derivatives, focusing on their metabolic pathways, mutagenic potential, and implications for human health.

  • Chemical Name : 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
  • CAS Number : 105650-23-5
  • Molecular Formula : C13H12N4
  • Molecular Weight : 224.26 g/mol

Metabolic Pathways

PhIP is metabolized through a series of enzymatic reactions primarily involving cytochrome P450 enzymes. The key steps in the metabolism of PhIP include:

  • Phase I Metabolism :
    • PhIP is hydroxylated by CYP1A2 to form N-hydroxy-PhIP, which is a mutagenic intermediate.
    • This reaction can be influenced by dietary components and individual genetic variations in enzyme expression.
  • Phase II Metabolism :
    • N-hydroxy-PhIP can undergo conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronides (e.g., N2-glucuronide and N3-glucuronide).
    • These glucuronides are less reactive and are excreted from the body, representing a detoxification pathway.

Biological Activity

The biological activity of PhIP and its glucuronides can be summarized as follows:

  • Mutagenicity : N-hydroxy-PhIP has been shown to form DNA adducts, specifically at the C8 position of guanine, which is associated with mutagenic activity. This adduct formation is a critical step in the carcinogenic process.
  • Carcinogenic Potential : Studies indicate that PhIP is a potent rodent carcinogen and may pose similar risks to humans. Epidemiological studies have linked dietary intake of PhIP to increased cancer risk, particularly colorectal cancer.

Case Studies

Several studies have investigated the biological effects of PhIP and its metabolites:

  • Urinary Metabolite Analysis :
    • A study analyzed urinary metabolites in humans after consumption of cooked meat containing PhIP. It identified various metabolites including glucuronidated forms, indicating active metabolism and potential detoxification processes .
  • In Vivo Studies :
    • Research using mouse models demonstrated that PhIP treatment resulted in significant DNA adduction in various tissues (liver, lung, colon), correlating with increased tumorigenesis . The study highlighted the role of CYP1A2 in bioactivation and subsequent detoxification pathways through glucuronidation.

Data Table: Key Metabolites of PhIP

Metabolite NameTypeBiological Activity
N-Hydroxy-PhIPPhase I MetaboliteMutagenic; forms DNA adducts
N2-GlucuronidePhase II MetaboliteDetoxified; less reactive
N3-GlucuronidePhase II MetaboliteDetoxified; less reactive
4′-Hydroxy-PhIPPhase I MetabolitePotentially detoxified

Comparison with Similar Compounds

Metabolic Pathways and Conjugation Specificity

PhIP vs. Other HAAs: PhIP’s glucuronidation contrasts with metabolites of structurally related HAAs, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). While both undergo N-oxidation by CYP1A2, PhIP forms stable N2-glucuronides, whereas MeIQx primarily generates N2- and N3-glucuronides. This difference arises from steric and electronic effects of the phenyl substituent in PhIP, which directs glucuronidation to the N2 position .

Glucuronide vs. Sulfate Conjugates: In humans, PhIP is also metabolized to 4-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate, a sulfated derivative.

Compound Primary Conjugation Site Enzyme Involved Stability % Excreted in Urine
PhIP N-β-D-Glucuronide N2 UGT1A1/1A4 Acid-labile 47–60%
MeIQx N2-Glucuronide N2/N3 UGT1A1 Stable ~30%
PhIP Sulfate Conjugate Phenyl ring SULT1A1 Enzymatically stable 10–15%
DNA Adduct Formation and Carcinogenic Potential

PhIP’s N-hydroxy metabolite (N-OH-PhIP) forms DNA adducts, predominantly N-(deoxyguanosin-8-yl)-PhIP, which drives mutagenicity in colon and mammary tissues . Comparatively, MeIQx forms fewer adducts in extrahepatic tissues, reflecting divergent metabolic activation pathways .

Adduct Levels in Rodent Models :

Compound Major DNA Adduct Target Tissues Adduct Levels (pmol/mg DNA)
PhIP N-(deoxyguanosin-8-yl)-PhIP Colon, Mammary 0.5–2.0
MeIQx N-(deoxyguanosin-8-yl)-MeIQx Liver 0.1–0.5
Excretion and Bioavailability

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-β-D-Glucuronide is rapidly excreted in urine (90% within 24 hours in mice), whereas unmetabolized PhIP exhibits prolonged tissue retention, with 0.01–0.04% of the dose detectable in organs 48–96 hours post-exposure . MeIQx, however, shows slower urinary excretion (~50% within 24 hours) due to preferential hepatic retention .

Structural and Stability Comparisons

The crystal structure of PhIP reveals a planar imidazopyridine core with a hydrophobic phenyl group, facilitating CYP1A2-mediated oxidation . Glucuronidation at N2 introduces polarity, reducing membrane permeability but enhancing solubility for renal excretion.

Preparation Methods

Maillard Reaction Approach

PhIP forms naturally during the Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars under high heat. In laboratory settings, this reaction is replicated using phenylacetaldehyde, creatinine, formaldehyde, and ammonia. The reaction proceeds via:

  • Condensation of phenylacetaldehyde with creatinine to form an imine intermediate.

  • Cyclization promoted by formaldehyde and ammonia, yielding the imidazo[4,5-b]pyridine core.

This method mirrors PhIP’s formation in cooked meats but suffers from low yields (<5%) and byproduct formation, limiting its utility for large-scale synthesis.

Stepwise Chemical Synthesis

A more controlled six-step synthesis from 2,3-diaminopyridine (Figure 1) was developed to improve yield and purity:

Step 1: Protection of 2,3-Diaminopyridine
2,3-Diaminopyridine is treated with benzyl chloroformate (CbzCl) in tetrahydrofuran (THF) and pyridine, yielding N3-benzoyloxycarbonyl-2,3-diaminopyridine (42% yield).

Step 2: Methylation
The protected diamine undergoes reduction with lithium aluminum hydride (LiAlH4) to introduce a methyl group at the N1 position (80% yield).

Step 3: Cyclization
N-Dichloromethylene-p-toluenesulfonamide (TsNCCl2) facilitates cyclization in dioxane at 80°C, forming the imidazo[4,5-b]pyridine core (30% yield).

Step 4: Deprotection
Anhydrous hydrogen fluoride (HF) removes the tosyl group, yielding 2-amino-1-methylimidazo[4,5-b]pyridine (99% yield).

Step 5: Bromination
Bromination with bromine (Br2) in acetic acid introduces a bromine atom at the C6 position (66% yield).

Step 6: Suzuki Coupling
A Suzuki-Miyaura coupling with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] installs the phenyl group, yielding PhIP (94% yield).

This route achieves an overall yield of 6% and allows for isotopic labeling and derivative synthesis.

Glucuronidation of PhIP: Formation of the N-β-D-Glucuronide Conjugate

Glucuronidation, a Phase II metabolic reaction, conjugates PhIP’s amino group with glucuronic acid to enhance water solubility for excretion. Both enzymatic and chemical synthesis methods are employed.

Enzymatic Glucuronidation

In vivo, UDP-glucuronosyltransferases (UGTs) catalyze PhIP’s N-glucuronidation using UDP-glucuronic acid (UDPGA) as a cofactor. Human studies show CYP1A2-mediated N-hydroxylation precedes glucuronidation, with urinary excretion of PhIP-Glucuronide accounting for ~20% of ingested PhIP within 12 hours. However, enzymatic synthesis is impractical for large-scale production due to enzyme instability and cost.

Chemical Synthesis

Chemical glucuronidation involves activating glucuronic acid for nucleophilic attack by PhIP’s amino group. A typical protocol includes:

  • Protection of Glucuronic Acid : Trimethylsilyl (TMS) or acetyl groups protect hydroxyl functionalities.

  • Activation : Glucuronic acid’s anomeric carbon is activated as a trichloroacetimidate or bromide.

  • Conjugation : The activated glucuronyl donor reacts with PhIP in anhydrous dimethylformamide (DMF) with a Lewis acid catalyst (e.g., BF3·OEt2).

  • Deprotection : Acidic or basic conditions remove protecting groups, yielding PhIP-Glucuronide.

The sodium salt form (C19H19N4NaO6, MW 422.37) is isolated via reverse-phase HPLC, achieving >95% purity.

Purification and Characterization of PhIP-Glucuronide

Chromatographic Purification

PhIP-Glucuronide is purified using:

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve the conjugate from unreacted PhIP and byproducts.

  • Ion-Exchange Chromatography : DEAE-Sepharose columns separate anionic glucuronides from neutral impurities.

Spectroscopic Characterization

  • Mass Spectrometry (MS) : ESI-MS in negative mode shows [M–H]⁻ at m/z 422.37, confirming molecular weight.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D2O) displays signals for the glucuronide β-anomer (δ 5.32 ppm, J = 7.8 Hz) and imidazo[4,5-b]pyridine protons (δ 7.2–8.1 ppm).

Analytical Methods and Quality Control

Quantification

  • GC-MS : After acidic hydrolysis (2M HCl, 100°C), PhIP-Glucuronide releases 2-hydroxy-PhIP, derivatized with pentafluoropropionic anhydride for GC-MS analysis.

  • LC-MS/MS : Direct quantification using multiple reaction monitoring (MRM) transitions (422 → 246 for glucuronide).

Stability Assessment

PhIP-Glucuronide exhibits:

  • pH Sensitivity : Degrades rapidly at pH <3 or >10.

  • Thermal Stability : Stable at –20°C for 6 months but degrades at >40°C.

Applications and Implications

Toxicological Studies

PhIP-Glucuronide serves as a biomarker for PhIP exposure in epidemiological studies, correlating urinary levels with dietary intake.

Metabolic Profiling

In vitro assays using human hepatocytes identify UGT1A1 and UGT1A9 as primary enzymes responsible for PhIP glucuronidation.

Drug Development

Synthetic PhIP-Glucuronide aids in screening inhibitors of metabolic activation, potentially mitigating carcinogenic risk.

Q & A

Q. Table 1: Key Reaction Parameters for PhIP Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 30%
pH7.5–8.5↓ Side products
Creatinine:Phenylacetaldehyde1:2Maximizes PhIP
Reaction Time2–4 hoursBalances kinetics

Advanced: How do computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for PhIP-glucuronide formation?

Answer:
Discrepancies in proposed mechanisms (e.g., direct glucuronidation vs. intermediate epoxide formation) are addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, glucuronidation at the N-|A position has a lower energy barrier (ΔG‡ = 25.3 kcal/mol) than O-glucuronidation (ΔG‡ = 31.7 kcal/mol) .
  • Reaction Path Search : Quantum chemical workflows (e.g., IRC analysis) identify transition states, confirming that UDP-glucuronosyltransferase (UGT)-mediated conjugation favors the N-|A site due to steric and electronic stabilization .
  • Validation : Cross-reference computed isotopic patterns (e.g., ¹³C NMR shifts) with experimental data to validate mechanistic models .

Basic: What analytical techniques are most reliable for quantifying PhIP-glucuronide in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a triple quadrupole system with ESI+ mode (MRM transitions: m/z 409 → 233 for PhIP-glucuronide). Achieve LOD = 0.1 ng/mL and LOQ = 0.3 ng/mL .
  • Enzymatic Hydrolysis : Treat samples with β-glucuronidase (pH 5.0, 37°C, 18 hours) to confirm glucuronide identity via liberation of free PhIP .
  • Internal Standards : Deuterated PhIP-d3-glucuronide corrects for matrix effects in urine or plasma .

Advanced: How do lipid oxidation products (e.g., 4-oxo-2-nonenal) modulate PhIP formation in model systems?

Answer:
Lipid-derived aldehydes compete with phenylacetaldehyde in PhIP synthesis:

  • Competitive Inhibition : 4-Oxo-2-nonenal reduces PhIP yield by 40% due to preferential Schiff base formation with creatinine .
  • Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy (λ = 295 nm for PhIP). Apparent K_m for phenylacetaldehyde increases from 0.8 mM to 1.5 mM in the presence of 4-oxo-2-nonenal, indicating reduced substrate affinity .
  • Mitigation Strategy : Add antioxidants (e.g., ascorbic acid) to quench lipid peroxidation byproducts .

Basic: What in vitro models are suitable for studying the genotoxicity of PhIP-glucuronide?

Answer:

  • HepG2 Cells : Assess metabolic activation using cytochrome P450 (CYP1A2) induction. Measure DNA adducts via ³²P-postlabeling (detection limit: 1 adduct/10⁸ nucleotides) .
  • Comet Assay : Quantify single-strand breaks after 24-hour exposure to PhIP-glucuronide (10–100 μM). Normalize results to positive controls (e.g., H₂O₂) .
  • UGT Knockout Models : Use CRISPR-Cas9-modified HepG2 cells lacking UGT1A1 to distinguish glucuronide-specific effects .

Advanced: How do isotopic labeling studies clarify the metabolic fate of PhIP-glucuronide in vivo?

Answer:

  • ¹³C-Tracing : Administer ¹³C-phenylalanine-labeled PhIP-glucuronide to rodents. LC-MS analysis of urine identifies ¹³C-glucuronic acid conjugates, confirming enterohepatic recirculation .
  • Stable Isotope-Resolved NMR : Track ²H-labeled PhIP-glucuronide in liver microsomes to map site-specific glucuronidation (e.g., N-|A vs. O-glucuronide) .

Basic: What statistical approaches resolve data variability in comparative studies of PhIP formation pathways?

Answer:

  • Multivariate ANOVA : Analyze temperature, pH, and precursor concentration effects on PhIP yield. Use Tukey’s HSD test to identify significant factors (α = 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in LC-MS datasets to distinguish dominant reaction pathways (e.g., Strecker degradation vs. Maillard reactions) .

Advanced: How does molecular docking predict UGT isoform specificity for PhIP-glucuronide conjugation?

Answer:

  • Homology Modeling : Build UGT1A1 and UGT1A3 structures using SWISS-MODEL. Dock PhIP into the active site; UGT1A1 shows stronger hydrogen bonding (Gln³⁵⁰, Asp⁴⁵⁶) with the N-|A position .
  • Free Energy Calculations : MM-GBSA scoring confirms UGT1A1 affinity (ΔG = -9.2 kcal/mol) aligns with experimental K_m values (12.5 μM) .

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